5-Ethyl-2-oxopiperidine-3-carboxylic acid
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Overview
Description
5-Ethyl-2-oxopiperidine-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and the mixture is heated to promote the formation of the desired product. The reaction can be summarized as follows:
Ethyl acetoacetate+Piperidine→5-Ethyl-2-oxopiperidine-3-carboxylic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 5-Ethyl-2-oxopiperidine-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the development of bioactive molecules and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Oxopiperidine-3-carboxylic acid
- Ethyl 2-oxopiperidine-3-carboxylate
- Pipecolinic acid
Comparison: 5-Ethyl-2-oxopiperidine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific research and industrial applications.
Biological Activity
5-Ethyl-2-oxopiperidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including anticancer and antimicrobial properties, and presents data tables and case studies to illustrate its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C9H15NO3, with a molecular weight of approximately 185.23 g/mol. Its structure features a piperidine ring with an ethyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily focusing on anticancer and antimicrobial effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance, the compound was tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity. The results indicated that modifications in the structure could enhance or diminish the anticancer effects:
Compound | Viability (%) | p-value |
---|---|---|
Control (Cisplatin) | 30.0 | <0.0001 |
This compound | 55.0 | 0.003 |
Modified Derivative A | 24.5 | <0.0001 |
Modified Derivative B | 59.5 | N/A |
The study highlighted that compounds with specific substitutions on the piperidine ring exhibited enhanced anticancer activity compared to the parent compound .
Antimicrobial Activity
The antimicrobial potential of this compound was also investigated against various multidrug-resistant pathogens. The compound demonstrated varying degrees of activity against clinically significant strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | >128 µg/mL |
Pseudomonas aeruginosa | >128 µg/mL |
Staphylococcus aureus (MRSA) | >128 µg/mL |
These findings suggest that while the compound has some antimicrobial properties, its effectiveness may be limited against certain resistant strains .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer cells. The compound's ability to inhibit specific enzymes or receptors linked to tumor growth is a potential area for further research .
Case Studies
- Study on Anticancer Properties : A recent study involved treating A549 cells with varying concentrations of this compound over 24 hours. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
- Antimicrobial Screening : Another investigation screened the compound against a panel of drug-resistant bacteria using standard broth microdilution techniques. While some activity was observed, the high MIC values indicate limited clinical applicability without further modification of the compound.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-ethyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-5-3-6(8(11)12)7(10)9-4-5/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
OHCQFAJUOGVCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)NC1)C(=O)O |
Origin of Product |
United States |
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